molecular formula C12H17NO B1275004 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 61855-46-7

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B1275004
CAS No.: 61855-46-7
M. Wt: 191.27 g/mol
InChI Key: WYUZAQKIFRPZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Formation and Photolysis Studies

  • Radical Formation: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol has been studied for its role in the formation of nitroxyl radicals. This was observed during the oxidation of its derivatives, as supported by EPR spectroscopy (Shikhaliev et al., 1988).
  • Photolysis: The compound undergoes photolysis, leading to the formation of aminyl radicals. This process was explored in detail, including the mechanism and products of this photolysis (Malkin et al., 1981).

Agricultural Applications

  • Growth Stimulation in Agriculture: Remarkably, derivatives of this compound have been found effective as growth stimulants in agricultural crops like eggplant and rhododendrons. This was demonstrated through increased seed germination, plant height, and yield (Vostrikova et al., 2021); (Vostrikova et al., 2020).

Photoinduced Addition Studies

  • Photoinduced Reactions: The compound has been utilized in studies of photoinduced addition reactions, such as the addition of water and methanol to its double bond, forming Markovnikov adducts. This research sheds light on the kinetics and mechanisms involved in these reactions (Nekipelova et al., 2002).

Chemical Synthesis and Properties

  • Synthesis of Derivatives: Research has focused on synthesizing various derivatives of this compound and studying their properties, such as their radical analogs and reactions with other elements like Fe3+ ions (Ivanov et al., 1981).

Conservation Science

  • Application in Heritage Conservation: An intriguing application was discovered when prehistoric artifacts turned blue due to the presence of derivatives of 2,2,4-Trimethyl-1,2-dihydroquinoline, related to this compound. This highlighted the compound's role in unexpected chemical reactions affecting heritage materials (Tapparo et al., 2011).

Antioxidant Studies

  • Antioxidant Activity: The compound's potential as an antioxidant has been studied. For example, its reaction with alkylperoxyls was examined to understand its mechanism of action as an antioxidant (Taimr, 1994).

Biochemical Analysis

Biochemical Properties

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with NADPH-generating enzymes and chaperones, influencing their activity . These interactions are crucial as they can affect the overall biochemical pathways and processes within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the antioxidant system and the level of apoptotic processes in cells . These effects are vital for understanding how this compound can be used in therapeutic applications or biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2), which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in therapeutic settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its effects more efficiently .

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZAQKIFRPZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403212
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61855-46-7
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 2
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 3
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 4
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 5
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 6
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.